molecular formula C15H14F3N3O2S2 B3130554 N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide CAS No. 343376-09-0

N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide

Cat. No.: B3130554
CAS No.: 343376-09-0
M. Wt: 389.4 g/mol
InChI Key: FGFQTLDILPRZDZ-UHFFFAOYSA-N
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Description

N-Methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide is a structurally complex molecule featuring:

  • A thiophene ring substituted at the 3-position with a benzyloxy group containing a trifluoromethyl (-CF₃) moiety.
  • A carbonyl group linking the thiophene ring to a hydrazinecarbothioamide backbone.
  • An N-methyl substitution on the hydrazinecarbothioamide group.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems .

Properties

IUPAC Name

1-methyl-3-[[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O2S2/c1-19-14(24)21-20-13(22)12-11(5-6-25-12)23-8-9-3-2-4-10(7-9)15(16,17)18/h2-7H,8H2,1H3,(H,20,22)(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFQTLDILPRZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=C(C=CS1)OCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001111448
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343376-09-0
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343376-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[3-(Trifluoromethyl)phenyl]methoxy]-2-thiophenecarboxylic acid 2-[(methylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001111448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3O2SC_{15}H_{14}F_3N_3O_2S. The compound features a thienyl group, a hydrazine moiety, and a trifluoromethylbenzyl ether, which contribute to its unique biological properties.

Research indicates that compounds with hydrazine and thienyl groups often exhibit significant biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. For instance, studies have reported that derivatives with similar structures can exhibit IC50 values in the low micromolar range against AChE, suggesting potential use in treating neurodegenerative diseases .
  • Antitumor Activity : Hydrazine derivatives are known for their antitumor properties. For example, certain pyrazole derivatives have demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism often involves apoptosis induction and inhibition of cell proliferation .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Tested Compound IC50/Activity Level Reference
AChE InhibitionSimilar Hydrazine Derivatives5.77 µM
Antitumor ActivityPyrazole DerivativesSignificant Cytotoxicity
Antimicrobial ActivityVarious Hydrazine CompoundsVariable (not specified)
Anti-inflammatory EffectsThienyl DerivativesNot quantified

Case Studies

  • Neuroprotective Effects : In a study examining the neuroprotective effects of hydrazine derivatives, compounds similar to this compound were found to significantly reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests potential applications in treating conditions like Alzheimer's disease.
  • Anticancer Studies : A series of experiments conducted on MDA-MB-231 breast cancer cells demonstrated that the introduction of trifluoromethyl groups enhanced the cytotoxicity of hydrazine derivatives. The combination of these compounds with standard chemotherapeutics like doxorubicin resulted in synergistic effects, indicating their potential as adjunct therapies in cancer treatment.

Comparison with Similar Compounds

(a) N-Methyl-2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

  • Key Differences : Replaces the 3-CF₃-benzyloxy group with a 4-methylbenzyloxy substituent.
  • Impact : The absence of the CF₃ group reduces electronegativity and may alter binding affinity in biological targets. The methyl group enhances steric bulk but decreases polarity compared to CF₃ .
  • Molecular Formula : C₁₅H₁₇N₃O₂S₂ .

(b) 2-({3-[(4-Methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide

  • Key Differences : Lacks the N-methyl group on the hydrazinecarbothioamide moiety.
  • Molecular Formula : C₁₄H₁₅N₃O₂S₂ .

Analogues with Alternative Aromatic Systems

(a) N-Alkyl-2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carboxamides

  • Key Differences : Replaces the thiophene ring with a benzoyl group and substitutes the hydrazinecarbothioamide with a carboxamide.
  • Impact : The benzoyl group increases rigidity, while the carboxamide (vs. carbothioamide) reduces sulfur-mediated interactions. These compounds exhibit multitarget biological activity, including antifungal and antiproliferative effects .

(b) N-Allyl-2-(3-methoxybenzoyl)hydrazinecarbothioamide

  • Key Differences : Features a 3-methoxybenzoyl group instead of the thienyl-carbonyl system.
  • This compound is used in metal-catalyzed C–H functionalization studies due to its N,O-bidentate directing group .

Heterocyclic Variations

(a) N-Ethyl-2-{[1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide

  • Key Differences: Incorporates a thieno[2,3-c]pyrazole fused-ring system.
  • The ethyl substitution on the hydrazinecarbothioamide may improve pharmacokinetics .
  • Molecular Formula : C₁₁H₁₂F₃N₅OS₂ .

(b) N-Allyl-2-({2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide

  • Key Differences : Substitutes the thiophene with a thiazole-pyrazole hybrid .

Functional Group Modifications

(a) 2-(4-Chlorophenoxy)-N′-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]ethanehydrazonamide

  • Key Differences : Replaces the hydrazinecarbothioamide with an ethanehydrazonamide chain.
  • Impact: The chlorophenoxy group introduces halogen bonding capabilities, which could enhance binding to hydrophobic enzyme pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-methyl-2-[(3-{[3-(trifluoromethyl)benzyl]oxy}-2-thienyl)carbonyl]-1-hydrazinecarbothioamide

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